molecular formula C16H30O2 B122965 Palmitoleic acid CAS No. 373-49-9

Palmitoleic acid

Cat. No. B122965
CAS RN: 373-49-9
M. Wt: 254.41 g/mol
InChI Key: SECPZKHBENQXJG-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoleic acid, also known as cis-palmitoleate, is a monounsaturated fatty acid (MUFA) that is abundant in serum and tissues, particularly in adipose tissue and the liver. It is produced endogenously by the enzyme stearoyl-CoA desaturase 1 and exists in both cis and trans isoforms. The cis form is produced within the human body, while the trans form, trans-palmitoleate, is mainly found in ruminant fat and dairy products. Palmitoleic acid has been recognized as a lipokine due to its release from adipose tissue and its metabolic effects on distant organs. It has been associated with various metabolic effects, including the regulation of adipokine expression and systemic metabolic homeostasis, with mixed cardiovascular effects, correlations with obesity and hepatosteatosis, and significant amelioration or prevention of insulin resistance and diabetes .

Synthesis Analysis

Palmitoleic acid is synthesized endogenously through the action of stearoyl-CoA desaturase 1, which converts palmitic acid into palmitoleic acid. This process is a key regulatory step in lipid metabolism. The synthesis of palmitoleic acid is influenced by dietary intake and can be induced by certain metabolic diseases. It has been shown that palmitoleic acid can act as a regulator of lipogenesis, desaturation, and β-oxidation in bovine adipocytes, suggesting that it may have a similar regulatory role in human metabolism .

Molecular Structure Analysis

Palmitoleic acid has a molecular structure characterized by a chain of 16 carbon atoms with a single double bond at the delta-9 position (cis-16:1n-7). This monounsaturated structure is what distinguishes it from saturated fatty acids like palmitic acid and influences its fluidity and function within cell membranes. The presence of the double bond also allows for the formation of positional isomers, such as sapienic acid (16:1n-10) and hypogeic acid (16:1n-9), which can have distinct biological effects .

Chemical Reactions Analysis

Palmitoleic acid can undergo various chemical reactions, including elongation to form longer fatty acids, desaturation to form other unsaturated fatty acids, and incorporation into triglycerides. It can also be covalently attached to proteins through a thioester linkage, which is a post-translational modification that can affect protein function. This attachment has been demonstrated in yeast, indicating a potential for a similar process in human cells .

Physical and Chemical Properties Analysis

As a monounsaturated fatty acid, palmitoleic acid has a lower melting point than saturated fatty acids, which contributes to its liquid state at room temperature. This property is important for maintaining the fluidity of cell membranes. Palmitoleic acid's solubility in lipids makes it an integral part of lipid structures such as cell membranes and lipoproteins. Its chemical properties allow it to interact with various enzymes and receptors, influencing metabolic pathways and signaling processes .

Relevant Case Studies

Several studies have investigated the role of palmitoleic acid in health and disease. For instance, a study found that higher levels of trans-palmitoleate were associated with lower adiposity, improved lipid profiles, reduced inflammation, and a substantially lower incidence of diabetes in adults . Another study demonstrated that purified palmitoleic acid supplementation led to significant reductions in CRP, triglycerides, LDL cholesterol, and an increase in HDL cholesterol, suggesting potential therapeutic benefits for hypertriglyceridemia and inflammation . Additionally, dietary palmitoleic acid has been shown to attenuate atherosclerosis progression and improve lipid and glucose metabolism in LDL receptor-deficient mice, indicating a potential role in the prevention of cardiovascular disease .

Scientific Research Applications

Role in Cotton Seed Development

Palmitoleic acid plays a significant role in the biosynthesis process in developing endosperm of upland cotton seeds. Liu et al. (2019) identified that specific genes, GhA-SAD6 and GhD-SAD8, are responsible for the high accumulation of palmitoleic acid in developing cotton endosperms. This finding has implications for enhancing ω-7 fatty acids in cotton seed oil, offering potential for producing functionality-valued products (Liu et al., 2019).

Health Benefits and Biosynthesis in Macadamia Nuts

Palmitoleic acid, found in high levels in macadamia plants, has various health benefits. Hu et al. (2019) reviewed its biological functions, disease associations, and proposed biosynthetic pathways in macadamia plants. They also discussed using Genome-Wide Association Studies (GWAS) for enhancing palmitoleic acid content in macadamia nuts for improved nutrition and commercial value (Hu et al., 2019).

Wound Healing Properties

Weimann et al. (2018) demonstrated that palmitoleic acid has topical anti-inflammatory properties which contribute significantly to wound healing. Their study showed that palmitoleic acid hastens wound closure and decreases wound size through modifying various inflammatory markers (Weimann et al., 2018).

Metabolic and Inflammatory Disorders

De Souza et al. (2018) reviewed the immune-metabolic effects of palmitoleic acid observed in cell culture, animal models, and humans. They explored its potential as a nonpharmacological strategy to prevent, control, or ameliorate chronic metabolic and inflammatory disorders. Their findings highlight the need for more human-based research to fully understand the therapeutic potential of palmitoleic acid (De Souza et al., 2018).

Production in Tribonema

Zhou et al. (2019) investigated the production of palmitoleic acid in Tribonema minus under different cultivation regimes. They observed significant promotions in lipid and palmitoleic acid accumulation, providing insights for potential commercial applications (Zhou et al., 2019).

Role in Diatom Phaeodactylum tricornutum

Liu et al. (2020) identified a key gene, PtAAD, responsible for the biosynthesis of palmitoleic acid in the marine diatom Phaeodactylum tricornutum. This research offers insights into the oil biosynthetic mechanism in this alga and potential applications for enriching palmitoleic acid in commercial oleaginous algae and crops (Liu et al., 2020).

Safety And Hazards

Vapors of palmitoleic acid are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire .

Future Directions

Future directions include novel methods of ionization, super-resolution imaging, better understanding of lipid metabolism, and modifying the lipid composition of specific organelle membranes . While advances in lipidomics, one of the younger members of the “omics family”, have made it possible to measure changes in the aging lipidome .

properties

IUPAC Name

(Z)-hexadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPZKHBENQXJG-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041197
Record name (Z)-Hexadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Palmitoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Palmitoleic Acid

CAS RN

373-49-9
Record name Palmitoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoleic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (Z)-Hexadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hexadec-9-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALMITOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209B6YPZ4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Palmitoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-0.1 °C
Record name Palmitoleic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Palmitoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmitoleic acid
Reactant of Route 2
Palmitoleic acid
Reactant of Route 3
Reactant of Route 3
Palmitoleic acid
Reactant of Route 4
Reactant of Route 4
Palmitoleic acid
Reactant of Route 5
Palmitoleic acid
Reactant of Route 6
Palmitoleic acid

Citations

For This Compound
50,800
Citations
ME Frigolet, R Gutiérrez-Aguilar - Advances in Nutrition, 2017 - academic.oup.com
The monounsaturated fatty acid palmitoleate (palmitoleic acid) is one of the most abundant fatty acids in serum and tissues, particularly adipose tissue and liver. Its endogenous …
Number of citations: 195 academic.oup.com
H Li, TL Poulos - Nature structural biology, 1997 - nature.com
… see in the binding of palmitoleic acid. Further indication that the substrate can adopt multiple conformations stems from the fact that P450BM-3 can also oxidize the palmitoleic acid 9–10 …
Number of citations: 635 www.nature.com
W Hu, M Fitzgerald, B Topp, M Alam… - Journal of Functional …, 2019 - Elsevier
… the delivery of palmitoleic acid to the human … palmitoleic acid, the association of palmitoleic acid with various diseases, as well as the anticipated biosynthetic pathway of palmitoleic acid …
Number of citations: 58 www.sciencedirect.com
T Okada, N Furuhashi, Y Kuromori… - … American journal of …, 2005 - academic.oup.com
Background:Palmitoleic acid (16:1n−7) is a product of endogenous lipogenesis. In human obesity, 16:1n−7 is reported to correlate with indexes of adiposity and insulin concentrations. …
Number of citations: 197 academic.oup.com
A Jaudszus, R Kramer, M Pfeuffer… - … American journal of …, 2014 - academic.oup.com
Background: trans Palmitoleic acid (t-16:1n–7, or 16:1t9 in the δ nomenclature usually applied to trans fatty acids and used herein) arouses great scientific interest because it has been …
Number of citations: 67 academic.oup.com
D Mozaffarian, H Cao, IB King, RN Lemaitre… - Annals of internal …, 2010 - acpjournals.org
Background: Palmitoleic acid (cis-16:1n-7), which is produced by endogenous fat synthesis, has been linked to both beneficial and deleterious metabolic effects, potentially confounded …
Number of citations: 444 www.acpjournals.org
JJ Wille, A Kydonieus - Skin Pharmacology and Physiology, 2003 - karger.com
… prepared from isolated and purified palmitoleic acid (C16:1¢6). … of palmitoleic acid (100 Ìg/ml) and ethanol (15%) (j), mupirocin alone (100 Ìg/ml, $), ammonium salt of palmitoleic acid (…
Number of citations: 306 karger.com
E Araujo Nunes, A Rafacho - Current drug targets, 2017 - ingentaconnect.com
… In fact, it has been suggested that palmitoleic acid (16:1n-7) has hormone-like properties and improves some metabolic … Specifically, we will discuss findings relating to palmitoleic acid …
Number of citations: 53 www.ingentaconnect.com
D Mozaffarian, H Cao, IB King… - … American journal of …, 2010 - academic.oup.com
Background: Animal experiments suggest that circulating palmitoleic acid (cis-16:1n–7) from adipocyte de novo fatty acid synthesis may directly regulate insulin resistance and …
Number of citations: 248 academic.oup.com
P Nestel, P Clifton, M Noakes - Journal of lipid research, 1994 - ASBMB
… Abstract Palmitoleic acid is a minor monounsaturated fatty … one potentially large source of palmitoleic acid, we tested its … Palmitoleic acid (+4% en) behaves like a saturated and not a …
Number of citations: 199 www.jlr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.